
1-(2-phenylbutanoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-phenylbutanoyl)pyrrolidine, also known as Phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1983 by a Russian pharmaceutical company, and since then, it has gained popularity as a cognitive enhancer due to its ability to improve memory, focus, and mental clarity.
Wirkmechanismus
The exact mechanism of action of 1-(2-phenylbutanoyl)pyrrolidinetam is not fully understood. However, it is believed to work by increasing the levels of acetylcholine, a neurotransmitter that is essential for cognitive function. It also enhances the activity of glutamate receptors, which are involved in memory formation and learning.
Biochemical and Physiological Effects:
1-(2-phenylbutanoyl)pyrrolidinetam has several biochemical and physiological effects. It increases blood flow to the brain, which enhances oxygen and nutrient delivery. It also increases the production of ATP, the energy currency of cells, which improves cellular metabolism. Additionally, it enhances the activity of several enzymes and proteins that are involved in cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-phenylbutanoyl)pyrrolidinetam has several advantages for lab experiments. It is relatively easy to synthesize and has a high potency, which allows for the use of small quantities. It also has a low toxicity profile, which makes it safe for use in animal and human studies. However, its effects on cognitive function are highly variable, and it may not be suitable for all types of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-phenylbutanoyl)pyrrolidinetam. One area of research is the development of new analogs that have enhanced potency and bioavailability. Another area of research is the investigation of its effects on specific cognitive functions, such as attention and executive function. Additionally, its potential use in the treatment of cognitive impairments in aging and neurodegenerative diseases is an area of interest.
Synthesemethoden
1-(2-phenylbutanoyl)pyrrolidinetam is synthesized through the modification of Piracetam, another nootropic drug. The synthesis process involves the addition of a phenyl group to the Piracetam molecule, which enhances its potency and bioavailability. The synthesis method is relatively simple and involves the use of standard laboratory equipment and reagents.
Wissenschaftliche Forschungsanwendungen
1-(2-phenylbutanoyl)pyrrolidinetam has been extensively studied for its cognitive-enhancing properties. Several studies have shown that it can improve memory, focus, and mental clarity in both healthy individuals and those with cognitive impairments. It has also been shown to enhance physical performance and reduce the effects of stress.
Eigenschaften
IUPAC Name |
2-phenyl-1-pyrrolidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-2-13(12-8-4-3-5-9-12)14(16)15-10-6-7-11-15/h3-5,8-9,13H,2,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICBYWFQUKULES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(pyrrolidin-1-YL)butan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1,4,4-tetramethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B4960286.png)
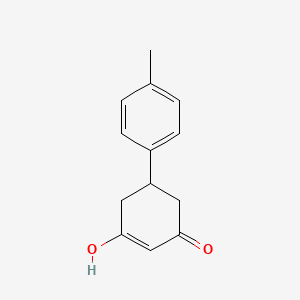
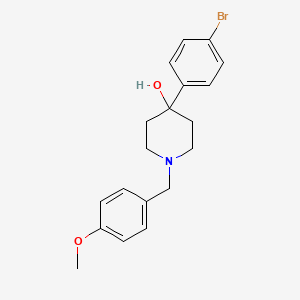
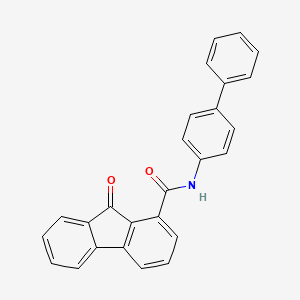
![N-[2-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B4960307.png)
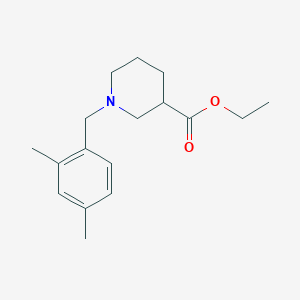
![2,3,6,7-tetrahydro-1H,5H,14H-benzo[a]quinolizino[1,9-hi]phenoxazin-14-one](/img/structure/B4960315.png)
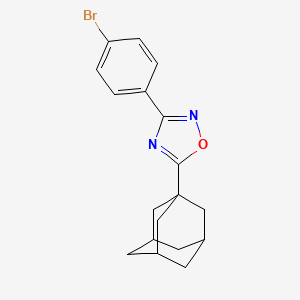
![2-[5-(4-chloro-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4960324.png)
![1-[(4-chlorobenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4960329.png)
![ethyl 2-{[(cyclohexylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4960338.png)
![2-[4-(dipropylamino)phenyl]-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4960345.png)
![N-[4-(3,4-dichlorophenoxy)butyl]-2-propen-1-amine](/img/structure/B4960353.png)
![N,N'-[(2-methoxy-5-methyl-1,3-phenylene)bis(methyleneoxy-2,1-phenylene)]diacetamide](/img/structure/B4960361.png)